molecular formula C8H14N4O6 B036141 Tetramethylol acetylenediurea CAS No. 5395-50-6

Tetramethylol acetylenediurea

Cat. No. B036141
CAS RN: 5395-50-6
M. Wt: 262.22 g/mol
InChI Key: UUGLSEIATNSHRI-UHFFFAOYSA-N
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Patent
US04064191

Procedure details

Into a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser there was introduced 950 parts (30 moles) of methanol and 40 parts of concentrated hydrochloric acid. To this mixture, 262 parts (1 mole of tetramethylol glycoluril) were added and the reaction mixture was stirred at 25°-30° C. In about 15-20 minutes, all the tetramethylol glycoluril went into solution. After half an hour, the reaction mixture was neutralized with 140 parts of sodium bicarbonate and 20 parts of sodium carbonate at 22°-23° C. The pH after neutralization was about 8. The salt was filtered. The filtrate was concentrated at 60° C. under reduced pressure. The yield of the syrupy product after filtration of the salt was 290 parts, which was diluted to 90% solids with cellosolve. The product characteristics were as follows: Foil Solids: 91.4%; Pan Solids: 82.2%; and Gardner-Holdt Viscosity (25° C.): Z1. I.R. of the product indicated that the methylated product has a significant amount of unreacted methylol groups.
Quantity
30 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO.Cl.C(O)[N:5]1[C:9](=[O:10])[N:8](CO)[CH:7]2[N:13](CO)[C:14]([N:16](CO)[CH:6]12)=[O:15].C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>>[CH:7]12[NH:13][C:14](=[O:15])[NH:16][CH:6]1[NH:5][C:9]([NH:8]2)=[O:10] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
30 mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25°-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a suitable reaction vessel equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, and reflux condenser
WAIT
Type
WAIT
Details
After half an hour
FILTRATION
Type
FILTRATION
Details
The salt was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at 60° C. under reduced pressure
FILTRATION
Type
FILTRATION
Details
The yield of the syrupy product after filtration of the salt
ADDITION
Type
ADDITION
Details
was diluted to 90% solids with cellosolve
CUSTOM
Type
CUSTOM
Details
Gardner-Holdt Viscosity (25° C.)

Outcomes

Product
Details
Reaction Time
17.5 (± 2.5) min
Name
Type
Smiles
C12C(NC(=O)N1)NC(=O)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.